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Compound Name:
(S)-2-nitro-6,7-dihydro-5H-

imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of carbamate derivatives

based on the imidazooxazine scaffold, a promising class of compounds with potent anti-

tuberculosis activity. The protocols and data presented are compiled from recent scientific

literature and are intended to guide researchers in the development of novel therapeutics.

Overview and Rationale
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates

the discovery of new and effective antitubercular agents. The 2-nitro-6,7-dihydro-5H-

imidazo[2,1-b]oxazine scaffold has been identified as a key pharmacophore in the development

of such agents. Carbamate derivatives of this scaffold have demonstrated remarkable potency

against Mtb, including clinically isolated resistant strains.[1][2][3][4][5]

The mechanism of action of these compounds involves the reductive activation of the nitro

group by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis.[3][6]

[7][8] This activation leads to the generation of reactive nitrogen species, which are lethal to the

bacteria. This targeted activation contributes to the selectivity of these compounds for Mtb.
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This document provides a general methodology for the synthesis of these carbamate

derivatives, safety precautions for handling hazardous reagents, and a summary of their

biological activity.

Experimental Protocols
General Synthesis of Carbamate Derivatives
The following protocol describes a general method for the synthesis of carbamate derivatives

from a substituted imidazooxazine alcohol.

Workflow for Carbamate Synthesis

Start Imidazooxazine Alcohol
(e.g., Compound 15)

Dissolve in dry THF
under N2 atmosphere

Cool to 0 °C
(ice bath) Add Triethylamine (Et3N) Add Triphosgene Stir at room temperature

for 16 hours Add desired amine Reaction to form
Carbamate Derivative Aqueous Work-up Purification by

Column Chromatography Characterization (NMR, MS) End
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Caption: General workflow for the synthesis of carbamate derivatives.

Materials:

Substituted 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]oxazin-6-ol (e.g., Compound 15)

Triphosgene

Triethylamine (Et3N)

Anhydrous Tetrahydrofuran (THF)

Desired amine derivative

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend

the imidazooxazine alcohol (1.0 eq) in anhydrous THF.

Addition of Base: Add triethylamine (4.0 eq) to the suspension.

Cooling: Cool the mixture to 0 °C using an ice bath.

Addition of Triphosgene: Carefully add triphosgene (1.2 eq) portion-wise to the cooled

mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-

ventilated fume hood with appropriate personal protective equipment.

Reaction to form Chloroformate Intermediate: Allow the reaction mixture to warm to room

temperature and stir for 16 hours. The formation of the intermediate chloroformate can be

monitored by thin-layer chromatography (TLC).

Addition of Amine: To the solution containing the in-situ generated chloroformate, add the

desired amine (1.0-1.2 eq).

Carbamate Formation: Stir the reaction mixture at room temperature until the reaction is

complete (monitor by TLC).

Work-up:

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired

carbamate derivative.

Characterization: Confirm the structure and purity of the final compound using techniques

such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions for Handling Triphosgene
Triphosgene is a safer alternative to phosgene gas but is still highly toxic and requires careful

handling.

Engineering Controls: Always handle triphosgene in a certified chemical fume hood.

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, face shield, and

appropriate chemical-resistant gloves.

Dispensing: Weigh and dispense triphosgene in the fume hood. Avoid creating dust.

Quenching: Any residual triphosgene or contaminated equipment should be quenched with a

basic solution (e.g., sodium hydroxide solution) in the fume hood.

Waste Disposal: Dispose of triphosgene waste according to institutional safety guidelines for

hazardous materials.

Quantitative Data Summary
The following tables summarize the in vitro activity of a series of imidazooxazine carbamate

derivatives against M. tuberculosis H37Rv and their cytotoxicity against various cell lines.

Table 1: Antitubercular Activity and Cytotoxicity of Imidazooxazine Carbamate Derivatives[3]
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Compoun
d

R Group

MIC₉₀
(µM) vs
Mtb
H37Rv

IC₅₀ (µM) -
HepG2

IC₅₀ (µM) -
MRC-5

IC₅₀ (µM) -
J774A.1

Selectivit
y Index
(SI) vs
J774A.1

47

4-

Fluorophen

yl

0.18 >322 >147 >106 >589

48

4-

Chlorophe

nyl

0.23 >322 >147 >106 >461

49

4-

Bromophe

nyl

0.21 >322 >147 >106 >505

50
4-

Iodophenyl
0.28 >322 >147 >106 >379

51

4-

(Trifluorom

ethyl)phen

yl

0.22 >322 >147 >106 >482

52

3-

Fluorophen

yl

0.34 >322 >147 >106 >312

53

3-

Chlorophe

nyl

0.31 >322 >147 >106 >342

54

3-

Bromophe

nyl

0.29 >322 >147 >106 >366

55

3-

(Trifluorom

ethyl)phen

yl

0.25 >322 >147 >106 >424
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56

4-

(Methylsulf

onyl)phenyl

1.63 >322 >147 >106 >65

Note: Higher SI values indicate greater selectivity for the target pathogen over host cells.

Mechanism of Action: Activation by Ddn
The antitubercular activity of these nitro-imidazooxazine carbamates is dependent on their

activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis. This

enzyme utilizes the reduced cofactor F₄₂₀ to reduce the nitro group of the drug, leading to the

formation of reactive nitrogen species that are cytotoxic to the bacterium.

Prodrug Activation Pathway
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Caption: Activation of imidazooxazine carbamates by the Ddn enzyme.
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The prodrug enters the bacterial cell and is recognized by the Ddn enzyme. The reduced

cofactor F₄₂₀H₂, regenerated by the F₄₂₀-dependent glucose-6-phosphate dehydrogenase

(Fgd1), provides the electrons for the reduction of the nitro group on the imidazooxazine

scaffold. This reduction generates reactive nitrogen species, including nitric oxide, which

disrupt cellular respiration and mycolic acid biosynthesis, ultimately leading to bacterial cell

death.[6][7][8][9][10]

Conclusion
The synthesis of carbamate derivatives from the imidazooxazine scaffold represents a viable

strategy for the development of potent new antitubercular agents. The protocols and data

provided herein offer a foundation for researchers to explore this promising class of compounds

further. Careful adherence to safety protocols, particularly when handling triphosgene, is

paramount. The targeted mechanism of action, involving activation by a specific mycobacterial

enzyme, underscores the potential for developing highly selective and effective drugs against

tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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